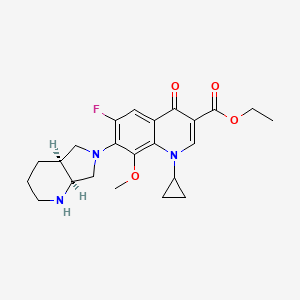

Moxifloxacin Ethyl Ester

Vue d'ensemble

Description

Moxifloxacin Ethyl Ester is a derivative of Moxifloxacin , which is an antibiotic used to treat bacterial infections . It is also known as Ethyl 7-{(1S,6S)-2.8-diazabicyclo[4.3.0]non-8-yl}-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate .

Synthesis Analysis

The synthesis of several derivatives of Moxifloxacin, including the Ethyl Ester, involves adding different phenol and alkyl halide at the third position of the carboxylic group with an esterification reaction .Molecular Structure Analysis

The molecular formula of Moxifloxacin Ethyl Ester is C23H28FN3O4 . The molecular weight is 429.48 .Chemical Reactions Analysis

An HPLC-ECD analytical method with high reproducibility and wide linearity range has been developed and validated for the analysis of Moxifloxacin .Physical And Chemical Properties Analysis

The molecular weight of Moxifloxacin Ethyl Ester is 429.48 . Further physical and chemical properties such as melting point and IR spectrum have been reported in a research study .Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Moxifloxacin Ethyl Ester, upon conversion within the body to Moxifloxacin, primarily targets two key bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .

Mode of Action

The bactericidal action of Moxifloxacin Ethyl Ester is achieved through the inhibition of these enzymes . By binding to DNA gyrase and topoisomerase IV, Moxifloxacin Ethyl Ester prevents the untwisting of the DNA structure, which is a crucial step in DNA replication . This inhibition disrupts the bacterial cell’s ability to replicate and repair its DNA, leading to cell death .

Biochemical Pathways

The formation of esters, such as Moxifloxacin Ethyl Ester, can occur through several biochemical routes in microbes . One key pathway involves the condensation of an alcohol with acetyl-CoA by alcohol-O-acetyltransferase (AATase) . This pathway is prevalent in fruit, producing short and medium chain volatile esters during ripening .

Pharmacokinetics

Moxifloxacin Ethyl Ester is expected to share similar pharmacokinetic properties with Moxifloxacin. Moxifloxacin is well absorbed and has a high bioavailability of approximately 90% . It is distributed widely in the body, with tissue concentrations often exceeding plasma concentrations . Moxifloxacin is metabolized in the liver via glucuronide and sulfate conjugation . About 22% of a Moxifloxacin dose is excreted via the kidneys as unmetabolised Moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide and N-sulphate, respectively .

Result of Action

The primary result of Moxifloxacin Ethyl Ester’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and repair, Moxifloxacin Ethyl Ester prevents bacterial cells from multiplying and repairing damage, leading to cell death . This makes it effective in treating various bacterial infections .

Safety and Hazards

Moxifloxacin, the parent compound, has been associated with disabling and potentially irreversible serious adverse reactions that have occurred together, including tendinitis and tendon rupture, peripheral neuropathy, and CNS effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Relevant Papers Several papers have been retrieved that provide valuable information on Moxifloxacin Ethyl Ester . These papers discuss various aspects including synthesis, characterization, and pharmacological evaluation of Moxifloxacin Ethyl Ester .

Propriétés

IUPAC Name |

ethyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O4/c1-3-31-23(29)16-11-27(14-6-7-14)19-15(21(16)28)9-17(24)20(22(19)30-2)26-10-13-5-4-8-25-18(13)12-26/h9,11,13-14,18,25H,3-8,10,12H2,1-2H3/t13-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETGKPGVVKFWTH-SCLBCKFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CC4CCCNC4C3)OC)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3C[C@@H]4CCCN[C@@H]4C3)OC)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Moxifloxacin Ethyl Ester | |

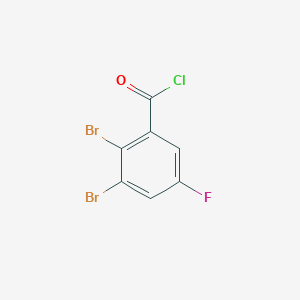

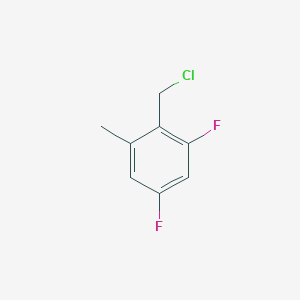

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-Aminoethoxy)ethyl]-succinamic acid methyl ester hydrochloride](/img/structure/B1460315.png)

![3-[(6-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid](/img/structure/B1460317.png)